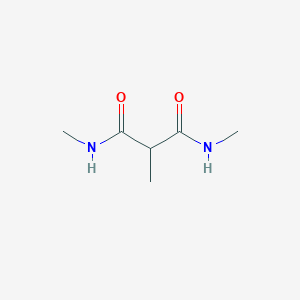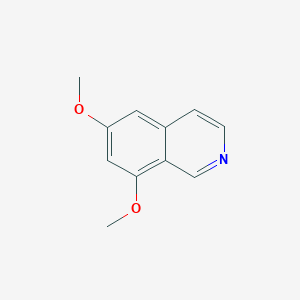
6,8-Dimethoxyisochinolin
Übersicht
Beschreibung
6,8-Dimethoxyisoquinoline is a chemical compound with significant interest in synthetic chemistry and pharmaceuticals due to its structural complexity and biological activity. Research has focused on developing efficient synthesis methods, understanding its molecular structure, and exploring its chemical properties and reactions.
Synthesis Analysis
Several strategies have been developed for the synthesis of 6,8-Dimethoxyisoquinoline. Kaufman et al. (2018) reported a facile approach for its total synthesis from phloroacetophenone, involving selective methylation, triflation, allylation, isomerization, methoximation, and a final microwave-assisted 6π-azaelectrocyclization (Kaufman et al., 2018). Another efficient route by Fonzo et al. (2019) employed a C–H activation/alkenylation strategy, highlighting a more streamlined synthesis process (Fonzo et al., 2019).
Molecular Structure Analysis
The molecular structure of 6,8-Dimethoxyisoquinoline has been studied to facilitate the synthesis of derivatives with potential pharmacological applications. The crystal and molecular structures have been determined through various techniques, providing insights into the compound's conformational and geometric characteristics (Lyakhov et al., 2000).
Chemical Reactions and Properties
Research into the chemical reactions of 6,8-Dimethoxyisoquinoline has uncovered a range of reactivity patterns and derivative formations. Notably, its interactions with silyl enol ethers in the presence of chiral acyl chlorides have been explored for the synthesis of chiral tetrahydroisoquinolines, indicating the compound's versatility in synthetic organic chemistry (Itoh et al., 1999).
Physical Properties Analysis
The physical properties of 6,8-Dimethoxyisoquinoline, such as melting point and solubility, play a crucial role in its application in synthesis and drug formulation. While specific studies on these properties are scarce, they are inferred through synthesis and application research, indicating the compound's stability and behavior under various conditions.
Chemical Properties Analysis
6,8-Dimethoxyisoquinoline's chemical properties, including its reactivity, functional group transformations, and interaction with various reagents, have been extensively explored. Its ability to undergo cyclocondensation, as well as reactions leading to the synthesis of complex molecules, showcases its chemical versatility and potential as a building block for pharmaceuticals (Okmanov et al., 2019).
Wissenschaftliche Forschungsanwendungen
Synthese von bioaktiven Verbindungen
6,8-Dimethoxyisochinolin: dient als Vorläufer bei der Synthese verschiedener bioaktiver Verbindungen. Eine bemerkenswerte Anwendung ist die Verwendung in der Totalsynthese von 1,3-Dimethyl-6,8-dimethoxyisochinolin, das aus Ancistrocladus tectorius isoliert wurde . Diese Verbindung hat eine zytotoxische Aktivität gezeigt, was auf ein Potenzial für die Krebsforschung und die Medikamentenentwicklung hindeutet.
Entwicklung synthetischer Methoden
Die Verbindung wird bei der Entwicklung neuer synthetischer Methoden eingesetzt. Beispielsweise beinhaltet ein berichteter Ansatz eine selektive 2,4-di-O-Methylierung und anschliessende Triflierung . Solche Methoden sind entscheidend für die Erstellung von Bibliotheken von Isochinolin-Derivaten, die auf verschiedene biologische Aktivitäten untersucht werden können.
Erstellung von heterocyclischen Bibliotheken
Forscher verwenden This compound, um Bibliotheken von substituierten Isochinolinen zu erstellen . Diese Bibliotheken sind wertvoll für die pharmazeutische Forschung, da sie ein schnelles Screening von Verbindungen mit potenziellen therapeutischen Wirkungen ermöglichen.
Chemieunterricht und -forschung
In akademischen Einrichtungen wird This compound verwendet, um fortgeschrittene Techniken der organischen Synthese zu lehren. Es bietet ein praktisches Beispiel für 6π-Azaelektrocyclisierung, eine Reaktion, die im Bereich der organischen Chemie von Bedeutung ist .
Materialwissenschaft
Isochinolin-Derivate, einschliesslich derjenigen, die von This compound abgeleitet sind, werden auf ihre elektronischen Eigenschaften untersucht. Sie könnten bei der Entwicklung von organischen Halbleitern eingesetzt werden, die für die Herstellung flexibler elektronischer Geräte unerlässlich sind .
Katalyseforschung
Die in This compound vorhandenen Strukturmotive können in der Katalyseforschung genutzt werden. Die Derivate der Verbindung können als Liganden in der Übergangsmetallkatalyse wirken, die in industriellen chemischen Prozessen von entscheidender Bedeutung ist .
Safety and Hazards
Eigenschaften
IUPAC Name |
6,8-dimethoxyisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-13-9-5-8-3-4-12-7-10(8)11(6-9)14-2/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRHIJXZCVQIOOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C=NC=CC2=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the cytotoxic effects of 6,8-Dimethoxy-1,3-dimethylisoquinoline and its derivatives?
A1: The research article "Total Synthesis and Cytotoxic Activity of 6,8-Dimethoxy-1,3-dimethylisoquinoline Isolated from Ancistrocladus tectorius: A 6π-Azaelectrocyclization Approach" [] investigated the cytotoxic activity of 6,8-Dimethoxy-1,3-dimethylisoquinoline and its derivatives. While the specific mechanisms of action and target pathways were not elucidated in this study, the research demonstrated that these compounds exhibit cytotoxic activity. Further research is necessary to fully understand the scope and mechanisms of their cytotoxic effects.
Q2: Can you describe the synthetic route used to produce 6,8-Dimethoxy-1,3-dimethylisoquinoline in the study?
A2: The study employed a novel synthetic route involving a 6π-azaelectrocyclization approach []. The synthesis started with phloroacetophenone, which underwent selective 2,4-di-O-methylation followed by triflation. The resulting compound then went through Stille-type allylation, allyl-to-propenyl isomerization, and methoximation of the carbonyl moiety. Finally, a microwave-assisted 6π-azaelectrocyclization furnished the target compound, 6,8-Dimethoxy-1,3-dimethylisoquinoline. This efficient synthesis strategy holds promise for the preparation of related isoquinoline derivatives for further biological evaluation.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



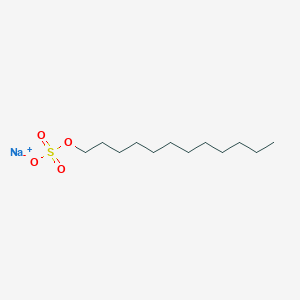

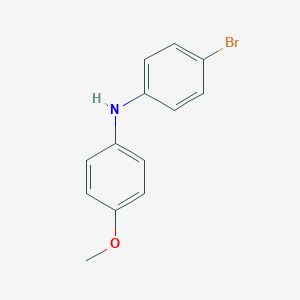
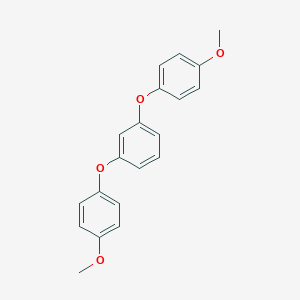

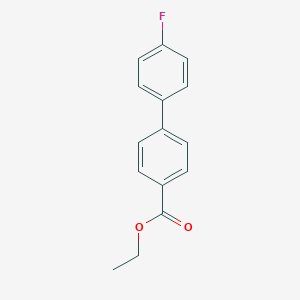

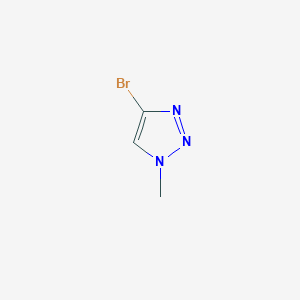
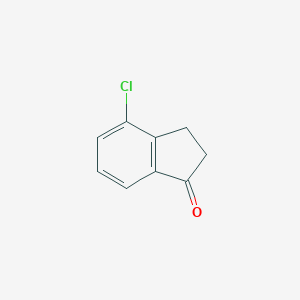
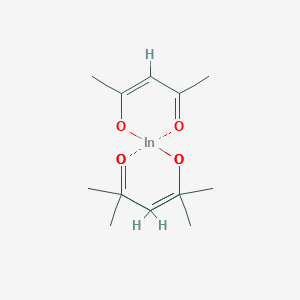
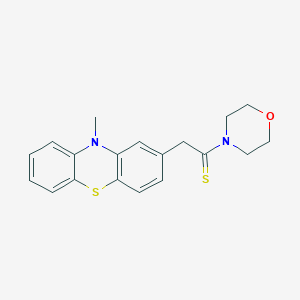
![9-[(4aR,6R,7aS)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-6-amino-1H-purin-2-one](/img/structure/B82823.png)
